molecular formula C12H20ClN B15247419 n,n-Dipropylanilinehydrochloride CAS No. 88990-55-0

n,n-Dipropylanilinehydrochloride

Cat. No.: B15247419
CAS No.: 88990-55-0
M. Wt: 213.75 g/mol
InChI Key: LGZIYIDCHDVFBL-UHFFFAOYSA-N
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Description

N,N-Dipropylanilinehydrochloride is a chemical compound with the molecular formula C12H19N·HCl. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by propyl groups, and it is further combined with hydrochloric acid to form the hydrochloride salt. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dipropylanilinehydrochloride can be synthesized through several methods. One common approach involves the alkylation of aniline with propyl halides in the presence of a base. The reaction typically proceeds as follows:

    Alkylation Reaction: Aniline is reacted with propyl bromide or propyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.

    Formation of Hydrochloride Salt: The resulting N,N-dipropylaniline is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dipropylanilinehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl groups can be replaced by other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Alkyl halides, aryl halides; reactions often require the presence of a base and are conducted under reflux conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various alkyl or aryl-substituted aniline derivatives.

Scientific Research Applications

N,N-Dipropylanilinehydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-Dipropylanilinehydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaniline: A similar compound where the propyl groups are replaced by methyl groups.

    N,N-Diethylaniline: A compound with ethyl groups instead of propyl groups.

    N,N-Dibutylaniline: A compound with butyl groups instead of propyl groups.

Uniqueness

N,N-Dipropylanilinehydrochloride is unique due to its specific alkyl substitution pattern, which imparts distinct chemical and physical properties. The propyl groups influence its reactivity and solubility, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

88990-55-0

Molecular Formula

C12H20ClN

Molecular Weight

213.75 g/mol

IUPAC Name

N,N-dipropylaniline;hydrochloride

InChI

InChI=1S/C12H19N.ClH/c1-3-10-13(11-4-2)12-8-6-5-7-9-12;/h5-9H,3-4,10-11H2,1-2H3;1H

InChI Key

LGZIYIDCHDVFBL-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=CC=CC=C1.Cl

Origin of Product

United States

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